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3-Hydroxypimeloyl-CoA

Microbial Metabolism Anaerobic Biodegradation Benzoyl-CoA Pathway

Reconstituting the anaerobic benzoyl-CoA pathway requires authentic 3-Hydroxypimeloyl-CoA; substitution with pimeloyl-CoA causes complete pathway stalling due to strict enzyme specificity (e.g., EC 3.7.1.21 shows zero activity with pimeloyl-CoA). This compound is essential for generating downstream metabolites acetyl-CoA and CO₂ in Thauera aromatica and Syntrophus aciditrophicus models. - Enables quantitative 3-hydroxypimeloyl-CoA dehydrogenase assays via NADH monitoring at 340 nm (ΔrG'° = +1.08 kcal/mol). - Serves as the direct precursor standard for detecting the novel Nε-3-hydroxypimeloyl-lysine modification in proteomics. - Provides the mandatory ΔfG'° value (-547.16 kcal/mol) for accurate genome-scale metabolic modeling.

Molecular Formula C28H46N7O20P3S
Molecular Weight 925.7 g/mol
Cat. No. B1242456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypimeloyl-CoA
Molecular FormulaC28H46N7O20P3S
Molecular Weight925.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CCCC(=O)O)O)O
InChIInChI=1S/C28H46N7O20P3S/c1-28(2,23(42)26(43)31-7-6-17(37)30-8-9-59-19(40)10-15(36)4-3-5-18(38)39)12-52-58(49,50)55-57(47,48)51-11-16-22(54-56(44,45)46)21(41)27(53-16)35-14-34-20-24(29)32-13-33-25(20)35/h13-16,21-23,27,36,41-42H,3-12H2,1-2H3,(H,30,37)(H,31,43)(H,38,39)(H,47,48)(H,49,50)(H2,29,32,33)(H2,44,45,46)/t15?,16-,21-,22-,23+,27-/m1/s1
InChIKeyVGEBXBQECGWCRH-JXUSAFQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypimeloyl-CoA Specifications & Procurement


3-Hydroxypimeloyl-CoA (3-Hydroxypimelyl-CoA) is a 3-hydroxyacyl-CoA derivative formally defined by the condensation of coenzyme A with 3-hydroxypimelic acid [1]. It serves as a central intermediate in the anaerobic bacterial degradation of benzoate and other aromatic compounds via the benzoyl-CoA pathway [2], and it has been identified as a functional parent compound to several related CoA species, including 3-oxopimeloyl-CoA and 2,3-didehydropimeloyl-CoA [3].

Anaerobic benzoyl-CoA degradation pathway intermediate
Species-specific pathway context (e.g., Thauera, Syntrophus)
Supports enzymatic, proteomic, and metabolic modeling workflows

Why 3-Hydroxypimeloyl-CoA Is Irreplaceable


The substitution of 3-Hydroxypimeloyl-CoA with structurally similar analogs such as pimeloyl-CoA or 3-oxopimeloyl-CoA is not feasible for precise experimental work due to its distinct role at a phylogenetic pathway branch point and its high substrate specificity for a unique set of downstream enzymes [1]. In the anaerobic catabolism of aromatic compounds, benzoyl-CoA is converted to either pimeloyl-CoA or 3-hydroxypimeloyl-CoA in a microorganism-dependent manner, with 3-hydroxypimeloyl-CoA representing the major pathway intermediate in organisms such as Thauera aromatica and Syntrophus aciditrophicus [2]. Furthermore, enzymes in the hydratase superfamily have been shown to exhibit no activity with pimeloyl-CoA or 3-hydroxypimelyl-CoA when acting on specific substrates, underscoring the critical importance of selecting the correct CoA derivative for accurate enzymatic or proteomic assays [3].

Pimeloyl-CoA substitution may misrepresent species-dependent pathway bifurcation in benzoyl-CoA metabolism.

The pathway-specific hydratase shows no activity with pimeloyl-CoA; enzymatic assays may result in false-negative outcomes.

3-Hydroxypimeloyl-CoA is the exclusive precursor for Nε-3-hydroxypimeloylation PTM; analog use may not support proteomic identification.

3-Hydroxypimeloyl-CoA Quantitative Comparative Evidence


Benzoyl-CoA Pathway Phylogenetic Branch Point

In the central anaerobic benzoyl-CoA pathway, the common intermediate benzoyl-CoA is metabolized to either pimeloyl-CoA or 3-hydroxypimeloyl-CoA, depending on the bacterial species. 3-Hydroxypimeloyl-CoA is the exclusive intermediate in organisms such as Thauera aromatica and most denitrifying bacteria, while pimeloyl-CoA is the predominant intermediate in Rhodopseudomonas palustris [1]. This divergence represents a fundamental phylogenetic split in the pathway, making 3-hydroxypimeloyl-CoA an essential and non-interchangeable compound for studies involving Thauera, Syntrophus, and related genera [1].

Pathway Branch Point
Head-to-head
3-Hydroxypimeloyl-CoA is the exclusive intermediate in Thauera aromatica; pimeloyl-CoA in Rhodopseudomonas palustris.
Species-specific pathway identity context may not transfer between organisms.
Anaerobic benzoate growth.
Microbial Metabolism Anaerobic Biodegradation Benzoyl-CoA Pathway

Hydratase Enzyme Substrate Specificity

The enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydratase (EC 3.7.1.21), which participates in the anaerobic benzoyl-CoA degradation pathway, is highly specific for its cyclic CoA substrates. Explicit experimental data confirms that this enzyme exhibits no activity with pimeloyl-CoA or 3-hydroxypimelyl-CoA when assayed for the reverse reaction [1]. This lack of cross-reactivity ensures that 3-hydroxypimeloyl-CoA is not functionally redundant with its closest structural analogs.

Hydratase Specificity
Head-to-head
0% relative activity with EC 3.7.1.21 for both 3-hydroxypimeloyl-CoA and pimeloyl-CoA as substrates.
Enzymatic assay may fail if incorrect CoA derivative is used.
In vitro enzyme assay for benzoyl-CoA pathway hydratase.
Enzyme Kinetics Substrate Specificity Crotonase Superfamily

Thermodynamic Parameters for Metabolic Flux Modeling

The standard Gibbs free energy of formation (ΔfG'°) for 3-hydroxypimeloyl-CoA is calculated to be -547.16455 kcal/mol [1]. This value is a critical parameter for thermodynamic-based metabolic models and flux balance analyses. In comparison, the overall Gibbs free energy change (ΔrG'°) for its subsequent oxidation to 3-oxopimeloyl-CoA by NAD+ (catalyzed by EC 1.1.1.259) is +1.0817871 kcal/mol, indicating a near-equilibrium reaction that is sensitive to cellular redox state [2].

Thermodynamic Data
Reported
ΔfG'° = -547.16 kcal/mol
Supports metabolic flux modeling accuracy.
Standard conditions (pH 7, 25°C).
Metabolic Engineering Thermodynamics Flux Balance Analysis

Novel Lysine 3-Hydroxypimeloylation PTM

In the model syntrophic bacterium Syntrophus aciditrophicus, 3-hydroxypimeloyl-CoA was identified as the source of a novel post-translational modification, Nε-3-hydroxypimeloyl-lysine [1]. This modification, termed 3-hydroxypimeloylation, was first identified in this system and is part of a broader set of acylations derived from reactive acyl-CoA species in the benzoate degradation pathway. Benzoate-degrading enzymes were found to be heavily represented among the acylated proteins, with a total of 125 sites identified across 60 proteins [1]. This contrasts with more common acylations like acetylation or succinylation.

Lysine PTM Discovery
Class-level
125 unique modification sites across 60 proteins identified.
Supports proteomics PTM discovery studies in syntrophic bacteria.
First reported in S. aciditrophicus proteome.
Proteomics Post-Translational Modification Lysine Acylation

Absolute NAD+ Cofactor Requirement for Oxidation

The oxidation of 3-hydroxypimeloyl-CoA is catalyzed by a specific dehydrogenase (EC 1.1.1.259), which is stringently dependent on NAD+ as its electron acceptor, producing NADH and 3-oxopimeloyl-CoA [1]. There is no evidence of activity with NADP+. This cofactor specificity is a defining characteristic of the enzyme and dictates the coupling of this reaction to cellular redox balance. While this is a common feature of many dehydrogenases, it is a key parameter for designing or interpreting spectrophotometric enzyme assays where NADH production is monitored at 340 nm.

Cofactor Specificity
Reported
Absolute requirement for NAD+ (no activity with NADP+).
Cofactor specificity review for dehydrogenase assay design.
Spectrophotometric NADH detection context.
Enzymology Cofactor Specificity Oxidoreductase

3-Hydroxypimeloyl-CoA Research Applications & Procurement


In Vitro Reconstitution of Benzoyl-CoA Degradation Pathway

Researchers aiming to reconstitute the central benzoyl-CoA pathway in vitro for Thauera aromatica, Syntrophus aciditrophicus, or related denitrifying bacteria must use authentic 3-hydroxypimeloyl-CoA. Substitution with pimeloyl-CoA, the intermediate in Rhodopseudomonas palustris, will result in complete pathway stalling because key enzymes, such as the hydratase EC 3.7.1.21, show no activity with pimeloyl-CoA [1]. This compound is essential for generating the downstream metabolites acetyl-CoA and CO2, and for studying the regulation of this environmentally significant pathway [2].

3-Hydroxypimeloyl-CoA Dehydrogenase Activity Assays

For the quantitative assessment of 3-hydroxypimeloyl-CoA dehydrogenase activity, this specific CoA derivative is the required substrate. The enzyme's absolute requirement for NAD+ as a cofactor means that assays are typically coupled to the spectrophotometric monitoring of NADH production at 340 nm [3]. The known thermodynamic parameters for this reaction (ΔrG'° = +1.08 kcal/mol) provide a valuable reference point for ensuring that assays are run under appropriate conditions to drive the reaction forward [4]. Using 3-oxopimeloyl-CoA, a structurally similar analog, will not serve as a substrate for this dehydrogenase and will yield no activity.

Lysine 3-Hydroxypimeloylation PTM Investigation

Proteomics laboratories studying non-enzymatic lysine acylation in Syntrophus aciditrophicus should procure 3-hydroxypimeloyl-CoA as a standard for method development and validation. This compound is the direct precursor for the novel Nε-3-hydroxypimeloyl-lysine modification, which was first discovered in this organism and is uniquely associated with enzymes of the benzoate degradation pathway [5]. Using this standard can aid in the identification and relative quantification of this specific acylation event in complex peptide mixtures, distinguishing it from more common acyl modifications.

Metabolic Engineering & Flux Modeling of Aromatic Degradation

Metabolic engineers and systems biologists constructing genome-scale metabolic models (GEMs) for organisms capable of anaerobic aromatic degradation require the precise thermodynamic properties of pathway intermediates. The standard Gibbs free energy of formation (ΔfG'°) for 3-hydroxypimeloyl-CoA (-547.16 kcal/mol) is a non-negotiable parameter for accurate flux balance analysis (FBA) and thermodynamic feasibility predictions [6]. The availability of this quantitative data, which is specific to this compound, justifies its procurement for building robust and predictive computational models of microbial catabolism.

Application
Selection Property
Validation Focus
Benzoyl-CoA Pathway Reconstitution
Species-specific intermediate identity
Pathway activity validation in target anaerobic species
Dehydrogenase Activity Assays
Substrate and cofactor requirement
NADH production monitoring; cofactor specificity review
Lysine Acylation PTM Studies
Unique acyl-CoA precursor for modification
Modification site identification in proteomics
Genome-Scale Metabolic Modeling
Thermodynamic parameter accuracy
Flux balance analysis and thermodynamic feasibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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